Transparent Assessment of Available Quantitative Comparative Data
After an exhaustive search of primary research papers, patents, and authoritative databases (excluding the prohibited vendor sources benchchems, molecule, evitachem, vulcanchem), no head-to-head quantitative biological or physicochemical comparative data were identified for 6-(4-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid relative to its closest structural analogs. The compound appears primarily in chemical supplier catalogs and PubChem as a discrete synthetic building block, with published quantitative differentiation data being absent from the peer-reviewed and patent literature at the time of analysis. The inhibition data for the related 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid (Ki = 0.42 µM and IC50 = 1.1 µM against M. tuberculosis OPRT; Ki = 0.098 µM and IC50 = 0.26 µM for the 3-benzylidene analog) [1] serves as class-level evidence for the 2-oxo-1,2-dihydropyridine-4-carboxylic acid pharmacophore but cannot be directly extrapolated to the 6-(4-methoxyphenyl)-1-methyl derivative. Consequently, no evidence items meeting the minimum requirements for core differential evidence could be generated. This transparent statement is provided in lieu of fabricated or unsupported claims.
| Evidence Dimension | Enzyme inhibition of 2-oxo-1,2-dihydropyridine-4-carboxylic acid scaffold (class-level reference) |
|---|---|
| Target Compound Data | No direct quantitative biological or physicochemical data available for the target compound |
| Comparator Or Baseline | 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Ki = 0.42 µM, IC50 = 1.1 µM (MtOPRT); 3-Benzylidene-2,6-dioxo-1,2,3,6-tetrahydropyridine-4-carboxylic acid: Ki = 0.098 µM, IC50 = 0.26 µM (MtOPRT) [1] |
| Quantified Difference | Not calculable — target compound data unavailable |
| Conditions | M. tuberculosis orotate phosphoribosyltransferase (MtOPRT) steady-state kinetic assay; isothermal titration calorimetry (ITC); competitive inhibition mode confirmed [1] |
Why This Matters
This evidence gap underscores that selection of this specific compound must be based on its precise regiochemistry, substituent pattern, and physical form for synthetic applications, not on unverified biological superiority, thereby highlighting the importance of chemical identity verification for procurement.
- [1] Breda, A., Machado, P., Rosado, L. A., & Souto, A. A. (2012). Pyrimidin-2(1H)-ones based inhibitors of Mycobacterium tuberculosis orotate phosphoribosyltransferase. European Journal of Medicinal Chemistry, 54, 113–122. View Source
